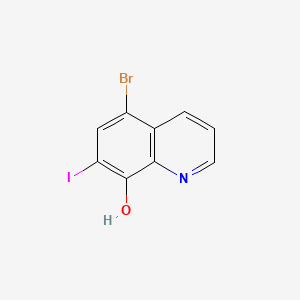

5-Bromo-7-iodoquinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37171-61-2 |

|---|---|

Molecular Formula |

C9H5BrINO |

Molecular Weight |

349.95 g/mol |

IUPAC Name |

5-bromo-7-iodoquinolin-8-ol |

InChI |

InChI=1S/C9H5BrINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H |

InChI Key |

IMYWOQVNTHOMNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Br)I)O)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 Bromo 7 Iodoquinolin 8 Ol

Classical Approaches for the Synthesis of 5-Bromo-7-iodoquinolin-8-ol

Classical synthetic routes to this compound are primarily based on the principles of electrophilic aromatic substitution on the quinolin-8-ol backbone. The electron-donating hydroxyl group at the C-8 position activates the benzene (B151609) ring portion of the molecule, directing incoming electrophiles to the ortho (C-7) and para (C-5) positions.

Electrophilic Halogenation Strategies for Quinolin-8-ol Derivatives

The direct halogenation of quinolin-8-ol (also known as 8-hydroxyquinoline) is a fundamental approach for introducing halogen atoms onto its aromatic core. The reaction's outcome is highly dependent on the choice of halogenating agent, solvent, and reaction conditions. researchgate.netresearchgate.net The reaction of quinolin-8-ol with electrophilic halogen sources can lead to mono- or di-substituted products. researchgate.netacgpubs.org

Common reagents for this purpose include molecular bromine (Br₂) for bromination and molecular iodine (I₂) in the presence of an oxidizing agent for iodination. N-halosuccinimides, such as N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS), are also widely used as they offer milder reaction conditions and improved handling compared to molecular halogens. nih.gov For instance, the bromination of 8-hydroxyquinoline (B1678124) with NBS in chloroform (B151607) can yield 7-bromoquinolin-8-ol. nih.gov Similarly, treatment with two equivalents of bromine can lead to the formation of 5,7-dibromo-8-hydroxyquinoline in excellent yields. nih.gov

The table below summarizes various classical halogenation conditions for quinolin-8-ol.

| Halogenating Agent | Solvent | Typical Product(s) | Reference |

|---|---|---|---|

| Br₂ (2 eq.) | Chloroform | 5,7-dibromo-8-hydroxyquinoline | nih.gov |

| N-Bromosuccinimide (NBS) | Chloroform | 7-bromoquinolin-8-ol | nih.gov |

| Br₂ (1.5 eq.) | Acetonitrile (CH₃CN) | Mixture of mono- and di-bromo derivatives | acgpubs.org |

| Iodine (I₂) / Silver Sulphate (Ag₂SO₄) | Sulfuric Acid (H₂SO₄) | 5-iodoquinoline and 8-iodoquinoline | pjsir.org |

| N-Chlorosuccinimide (NCS) | Acidic Conditions | 5,7-dichloro-8-hydroxyquinoline derivatives | nih.gov |

Multi-step Convergent and Linear Synthetic Pathways

The synthesis of the asymmetrically substituted this compound necessitates a multi-step approach to ensure the correct placement of both the bromine and iodine atoms. A linear synthetic pathway is the most straightforward strategy. This involves the sequential introduction of the halogens onto the quinolin-8-ol starting material.

A potential linear route could proceed as follows:

Monobromination: Quinolin-8-ol is first treated with a suitable brominating agent under controlled conditions to favor the formation of a monobrominated intermediate, such as 5-bromoquinolin-8-ol (B75139). scispace.comrroij.com Careful control of stoichiometry is crucial to minimize the formation of the dibrominated byproduct.

Iodination: The isolated 5-bromoquinolin-8-ol is then subjected to an iodination reaction. This step introduces an iodine atom at the remaining activated position (C-7). Reagents for this step typically include N-Iodosuccinimide (NIS) or molecular iodine in the presence of a base or an oxidizing agent.

Alternatively, the sequence can be reversed, starting with the iodination of quinolin-8-ol to form a 7-iodoquinolin-8-ol (B3281619) intermediate, followed by bromination at the C-5 position. The choice of sequence can be influenced by the relative reactivity of the intermediates and the ease of purification at each stage. The preparation of 5,7-disubstituted 8-hydroxyquinolines often starts with the corresponding dihalo-8-hydroxyquinoline, which can be subsequently modified. scispace.comrroij.com

Contemporary Synthetic Innovations for this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of halogenated quinolines. These innovations aim to overcome the limitations of classical methods, such as lack of regioselectivity and the use of harsh reagents.

Catalytic Regioselective Halogenation Methods

Catalytic methods for C-H bond halogenation represent a significant advancement in organic synthesis. These methods can offer high regioselectivity without the need for pre-functionalized substrates. For quinoline (B57606) derivatives, both metal-catalyzed and metal-free systems have been developed.

Metal-free protocols have been established for the C5–H halogenation of various 8-substituted quinoline derivatives. rsc.org These reactions can proceed under mild conditions, such as at room temperature and open to the air, using inexpensive and atom-economical halogen sources like trihaloisocyanuric acid. rsc.org An efficient C5-selective halogenation of quinoline derivatives has also been developed using N-halosuccinimides (NCS, NBS, and NIS) in water, featuring metal-free catalysis and no requirement for additional oxidants. rsc.org

Transition metal catalysis, employing metals such as copper, palladium, or iron, has also been leveraged for the remote C5- and/or C7-halogenation of quinoline amides. rsc.org These catalytic systems can provide excellent yields and selectivity, expanding the toolkit for creating complex halogenated quinoline structures.

| Catalyst/System | Halogen Source | Key Features | Reference |

|---|---|---|---|

| Metal-Free | Trihaloisocyanuric acid (TCCA, TBCA) | Operationally simple, room temperature, high regioselectivity for C5. | rsc.org |

| Metal-Free | N-Iodosuccinimide (NIS) | C5-selective iodination. | rsc.org |

| Metal-Free (Aqueous) | NCS, NBS, NIS | Environmentally friendly (water solvent), no external oxidants needed. | rsc.org |

| Copper (Cu), Palladium (Pd), Iron (Fe) | Various | Catalytic C-H activation for remote C5/C7 halogenation. | rsc.org |

Microwave-Assisted and Sonochemical Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often leading to higher yields and fewer side products compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various quinoline derivatives. rsc.org The intramolecular cyclization and condensation reactions required to form the quinoline ring system can be efficiently promoted by microwave energy. rsc.orgnih.gov This approach offers a green, efficient, and rapid alternative for producing halogenated quinoline scaffolds.

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source. While specific applications to this compound are not extensively documented, sonication is known to enhance reaction rates and yields in many heterogeneous reactions by improving mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation. This could potentially be applied to halogenation reactions involving solid reagents or catalysts.

Continuous Flow Chemistry Applications in Production Research

Continuous flow chemistry has become an increasingly important technology for the synthesis of chemical compounds, offering significant advantages in safety, scalability, and process control. researchgate.net Halogenation reactions, which can be highly exothermic and involve hazardous reagents, are particularly well-suited for flow chemistry. In a flow reactor, small volumes of reagents are mixed continuously, allowing for excellent heat dissipation and precise control over reaction time and temperature, thereby minimizing the risk of runaway reactions and improving product selectivity.

This technology has been applied to the synthesis of quinoline derivatives, enabling scalable and safe production. researchgate.netbohrium.com By immobilizing reagents or catalysts in a packed-bed reactor, continuous flow systems can facilitate multi-step syntheses and simplify purification processes. The application of flow chemistry to the sequential halogenation of quinolin-8-ol could provide a robust and scalable route to this compound, making it a valuable tool for production research and manufacturing.

Synthesis of Precursors and Advanced Intermediates for this compound

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors and intermediates. This involves the initial construction of the fundamental quinoline structure, followed by the strategic introduction of halogen substituents.

The foundational step in the synthesis of this compound is the creation of the 8-hydroxyquinoline (also known as oxine) backbone. Several classical methods are employed for the synthesis of quinoline and its derivatives, with the Skraup and Friedländer syntheses being the most prominent. wjbphs.com

The Skraup synthesis is a widely used method that typically involves the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. wjbphs.com For the preparation of 8-hydroxyquinoline, 2-aminophenol (B121084) is used as the aniline derivative. The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and finally oxidation to form the quinoline ring system.

The Friedländer synthesis offers an alternative route, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). wjbphs.com This method is particularly useful for producing substituted quinolines with a high degree of regioselectivity.

These methods provide the basic 8-hydroxyquinoline structure, which is the primary precursor for subsequent functionalization.

With the 8-hydroxyquinoline scaffold in hand, the next critical phase is the regioselective introduction of bromine and iodine atoms at the C5 and C7 positions, respectively. The hydroxyl group at the C8 position is an activating group, directing electrophilic substitution primarily to the C5 and C7 positions of the benzene ring of the quinoline system.

A plausible and commonly employed strategy for the synthesis of mixed dihalogenated 8-hydroxyquinolines involves a stepwise halogenation approach. This would typically begin with the synthesis of a mono-halogenated intermediate.

Step 1: Bromination to 5-Bromo-8-hydroxyquinoline

The first step in the sequential halogenation would be the bromination of 8-hydroxyquinoline to selectively introduce a bromine atom at the C5 position. Various brominating agents can be employed for this purpose, with N-Bromosuccinimide (NBS) and molecular bromine (Br₂) being common choices. The reaction conditions, such as the solvent and temperature, can be optimized to favor the formation of the mono-brominated product over the di-brominated byproduct (5,7-dibromo-8-hydroxyquinoline). For instance, the reaction of 8-hydroxyquinoline with one equivalent of NBS in a suitable solvent can yield 5-bromo-8-hydroxyquinoline.

Step 2: Iodination of 5-Bromo-8-hydroxyquinoline

The second step involves the iodination of the 5-bromo-8-hydroxyquinoline intermediate. This electrophilic substitution introduces an iodine atom at the C7 position. A variety of iodinating reagents can be utilized, including iodine monochloride (ICl) and N-iodosuccinimide (NIS). The reaction conditions for this step must be carefully controlled to ensure the selective introduction of iodine at the C7 position without displacing the bromine atom at C5. The use of NIS in the presence of an acid catalyst is a common method for the iodination of activated aromatic rings. organic-chemistry.org

An alternative, though potentially less selective, approach could involve the direct di-halogenation of 8-hydroxyquinoline using a mixture of brominating and iodinating agents. However, this method would likely result in a mixture of products, including 5,7-dibromo-8-hydroxyquinoline, 5,7-diiodo-8-hydroxyquinoline, and the desired this compound, necessitating complex purification steps.

The synthesis of the closely related compound, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), provides a useful analogue for understanding the synthetic strategy. The preparation of clioquinol (B1669181) often involves the sequential chlorination and iodination of 8-hydroxyquinoline, further supporting the feasibility of a stepwise approach for the synthesis of this compound. google.com

Yield Enhancement and Process Intensification Research in this compound Synthesis

Research into enhancing the yield and intensifying the manufacturing process for halogenated quinolines is driven by the need for more efficient, cost-effective, and environmentally friendly synthetic methods. While specific studies on this compound are not extensively documented, general principles of process intensification can be applied to its synthesis.

Yield Enhancement Strategies:

Optimizing the reaction conditions for each step of the synthesis is paramount for maximizing the yield of this compound. Key parameters that can be fine-tuned include:

Reagent Selection: The choice of brominating and iodinating agents can significantly impact the yield and selectivity of the halogenation steps. For instance, comparing the efficacy of NBS versus Br₂ for bromination, and NIS versus ICl for iodination, can lead to improved outcomes.

Catalyst Optimization: In reactions where a catalyst is employed, such as in the Friedländer synthesis or potentially in the halogenation steps, screening different catalysts and optimizing their loading can enhance reaction rates and yields.

Solvent Effects: The polarity and nature of the solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway. A systematic study of different solvents can identify the optimal medium for each synthetic step.

Temperature and Reaction Time: Precise control over the reaction temperature and duration is crucial to minimize the formation of byproducts and decomposition of the desired product.

The following table summarizes hypothetical optimization studies for the halogenation steps, illustrating how systematic variation of parameters could lead to improved yields.

| Entry | Halogenating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Bromination of 8-Hydroxyquinoline | |||||

| 1 | Br₂ (1.1 eq) | Acetic Acid | 25 | 4 | 65 |

| 2 | NBS (1.1 eq) | Dichloromethane | 25 | 2 | 78 |

| 3 | NBS (1.1 eq) | Acetonitrile | 40 | 1.5 | 85 |

| Iodination of 5-Bromo-8-hydroxyquinoline | |||||

| 4 | ICl (1.1 eq) | Acetic Acid | 50 | 6 | 70 |

| 5 | NIS (1.1 eq) | Acetonitrile | 60 | 3 | 82 |

| 6 | NIS (1.1 eq) / TFA (cat.) | Acetonitrile | 50 | 2 | 90 |

| This is a hypothetical data table for illustrative purposes. |

Process Intensification Research:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of this compound synthesis, several modern technologies could be explored:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced byproduct formation. nih.gov The application of microwave technology to the Skraup or Friedländer synthesis, as well as the halogenation steps, could drastically reduce reaction times from hours to minutes.

Continuous Flow Chemistry: Performing the synthesis in a continuous flow reactor offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for straightforward scaling-up. nih.govacs.org A multi-step continuous flow system could be designed to sequentially perform the synthesis of the quinoline scaffold and the subsequent halogenations in an integrated manner.

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by promoting better mixing and mass transfer, particularly in heterogeneous reaction mixtures. This could be beneficial in the Skraup synthesis, which often involves multiple phases.

The adoption of these process intensification techniques could lead to a more sustainable and economical production of this compound.

Chemical Transformations and Derivatization Strategies of 5 Bromo 7 Iodoquinolin 8 Ol

Reactions Involving Halogen Substituents on the Quinoline (B57606) Ring

The presence of two different halogen atoms on the carbocyclic ring of the quinoline system opens avenues for selective and sequential functionalization. The inherent differences in the reactivity of the carbon-iodine and carbon-bromine bonds, particularly in transition metal-catalyzed reactions, are key to its derivatization.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Diverse Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of functional groups onto aromatic rings. However, for this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orgyoutube.com In the case of 5-Bromo-7-iodoquinolin-8-ol, the 8-hydroxyl group is an electron-donating group, which deactivates the ring towards traditional SNAr reactions. Consequently, direct displacement of the bromide or iodide by common nucleophiles under standard conditions is generally not feasible. While some SNAr reactions on quinoline systems are known, they often require harsh conditions or the presence of strongly activating groups like a nitro group. nih.govFor instance, studies on nitroquinolines have shown that vicarious nucleophilic substitution (VNS) can occur, but this is a specific type of reaction that introduces a nucleophile adjacent to a nitro group and is not directly applicable here. nih.govTherefore, SNAr is not a primary strategy for the functionalization of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Transition metal-catalyzed cross-coupling reactions are the most prominent and versatile methods for modifying the this compound scaffold. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. In palladium-catalyzed reactions, the order of reactivity for oxidative addition is generally C-I > C-Br > C-Cl, enabling selective reaction at the C7 position while leaving the C5-bromo group intact for subsequent transformations. rsc.orgnih.govSuzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the haloquinoline with an organoboron reagent, such as a boronic acid or ester. nih.govIt is widely used due to its mild conditions and high functional group tolerance. rsc.orgnih.govFor this compound, a selective Suzuki coupling would be expected at the C7 position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high chemoselectivity. For example, a Pd(PPh3)4 catalyst with a base like Na2CO3 or Cs2CO3 in a solvent system like dioxane/water or ethanol could facilitate the selective arylation or vinylation at the C7-iodo position. rsc.orgrsc.orgA second, subsequent coupling reaction could then be performed at the C5-bromo position, potentially under more forcing conditions, to generate disubstituted products.

Sonogashira Coupling: This reaction introduces alkyne moieties onto the quinoline ring by coupling with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgSimilar to the Suzuki reaction, the Sonogashira coupling is expected to proceed selectively at the more reactive C7-iodo position. researchgate.netThis method is invaluable for synthesizing aryl- or vinyl-substituted acetylenes under mild conditions. beilstein-journals.orgThe resulting alkynyl-substituted 8-hydroxyquinolines can serve as precursors for more complex structures or as ligands with modified electronic properties.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgThis reaction is known for its high reactivity, functional group tolerance, and stereoselectivity. jk-sci.comchem-station.comOrganozinc reagents are more reactive than their organoboron counterparts, which can lead to faster reaction times under milder conditions. chem-station.comyoutube.comAgain, selective coupling at the C7-iodo position of this compound would be the anticipated outcome, allowing for the introduction of a wide range of alkyl, alkenyl, aryl, and other organic groups. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst/Conditions | Predicted Primary Site of Reaction | Potential Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C7-Iodo | 7-Aryl-5-bromoquinolin-8-ol |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C7-Iodo | 7-Alkynyl-5-bromoquinolin-8-ol |

| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | C7-Iodo | 7-Alkyl/Aryl-5-bromoquinolin-8-ol |

Direct Functionalization via C-H Activation Methodologies

Direct C-H activation has emerged as a step-economical strategy for functionalizing aromatic and heteroaromatic compounds. mdpi.comIn quinoline systems, the nitrogen atom can act as an endogenous directing group to guide a transition metal catalyst to a specific C-H bond, typically at the C8 position. nih.govHowever, since the C8 position in the target molecule is already substituted with a hydroxyl group, this pathway is blocked.

Alternatively, the hydroxyl group itself, or a derivative thereof, could direct C-H activation. More commonly in quinoline chemistry, functionalization occurs at the C2 and C4 positions of the pyridine ring or at positions on the carbocyclic ring, depending on the directing group and catalyst used. mdpi.comThe 8-aminoquinoline moiety is a particularly powerful directing group for C-H functionalization, but its direct relevance to 8-hydroxyquinoline (B1678124) is limited unless the hydroxyl group is first converted to an amide-type directing group. researchgate.netnih.govGiven the existing halogen substituents, which are themselves handles for cross-coupling, C-H activation would likely be a less utilized and more complex strategy for the further functionalization of this compound.

Reactions at the Hydroxyl Group of this compound

The phenolic hydroxyl group at the C8 position is a key functional handle, influencing the compound's electronic properties and serving as a primary site for derivatization and metal chelation. rroij.com

Esterification and Etherification for Prodrug or Ligand Development Research

The hydroxyl group of 8-hydroxyquinoline and its derivatives can be readily converted into esters and ethers to modify the molecule's properties. nih.govEsterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding ester. This strategy is frequently employed in prodrug design. uobabylon.edu.iqBy masking the polar hydroxyl group as a lipophilic ester, the molecule's ability to cross cell membranes can be enhanced. Inside the cell, endogenous esterases can then hydrolyze the ester, releasing the active 8-hydroxyquinoline compound. nih.govEtherification: Treatment with an alkyl halide under basic conditions (Williamson ether synthesis) affords the corresponding ether. This modification is crucial in ligand development. Converting the hydroxyl group to an ether prevents deprotonation and alters the coordination properties of the molecule, effectively blocking its ability to act as a bidentate chelator via the N,O-donor set. This can be useful when designing monodentate ligands or when the chelation property is undesirable for a specific biological target. Glycoconjugation, the attachment of sugar moieties via an ether linkage, is another strategy used to improve solubility and bioavailability. researchgate.net

Metal Chelation and Coordination Complex Formation Studies

The 8-hydroxyquinoline scaffold is a classic and potent bidentate chelating agent, capable of forming stable complexes with a wide variety of metal ions. dovepress.comnih.govscirp.orgChelation occurs between the quinoline nitrogen and the deprotonated hydroxyl oxygen, forming a stable five-membered ring with the metal ion. rroij.comnih.govThe resulting metal complexes are often neutral and lipophilic, allowing them to permeate biological membranes. tandfonline.com The halogen substituents at the C5 and C7 positions significantly influence the properties of the resulting metal complexes. These electron-withdrawing groups can modulate the pKa of the hydroxyl group and the electron density on the nitrogen atom, thereby affecting the stability constants of the metal complexes. Furthermore, the lipophilicity conferred by the halogens can enhance the biological activity of the complexes. tandfonline.comacs.orgFor example, the related compound 5-chloro-7-iodo-8-quinolinol (Clioquinol) is a well-known metal chelator, and its biological activities are directly linked to its ability to bind and transport metal ions like copper and zinc. tandfonline.comSimilarly, this compound is expected to form stable complexes with various transition metals, and these complexes are subjects of research for their potential therapeutic applications. nih.govscirp.org

| Metal Ion (Example) | Coordination Mode | Typical M:L Stoichiometry | Properties of Complex |

|---|---|---|---|

| Cu(II) | Bidentate (N, O⁻) | 1:2 | Neutral, lipophilic, often square planar or distorted octahedral |

| Zn(II) | Bidentate (N, O⁻) | 1:2 | Neutral, lipophilic, typically tetrahedral or octahedral |

| Fe(III) | Bidentate (N, O⁻) | 1:3 | Neutral, lipophilic, octahedral |

| Ru(II) | Bidentate (N, O⁻) | 1:1 (with other ligands) | Organometallic, potential anticancer agent |

Modifications of the Quinoline Nitrogen Atom in this compound

The nitrogen atom at position 1 of the this compound ring system is a key site for chemical modification. Its lone pair of electrons allows it to act as a nucleophile, enabling a variety of transformations that can significantly alter the molecule's electronic properties, solubility, and biological activity.

N-Alkylation and Quaternization for Enhanced Reactivity

The nitrogen atom of this compound can be readily alkylated using various alkylating agents. This reaction typically involves the treatment of the parent molecule with an alkyl halide (such as methyl iodide or ethyl bromide) in the presence of a base. The base deprotonates the hydroxyl group at the 8-position, forming a phenoxide, which enhances the nucleophilicity of the quinoline nitrogen. The resulting N-alkylated product is a quaternary ammonium salt, also known as a quinolinium salt.

The quaternization of the nitrogen atom introduces a permanent positive charge, which can enhance the compound's solubility in polar solvents and alter its interaction with biological targets. Furthermore, the formation of the quinolinium system increases the electron deficiency of the quinoline ring, making it more susceptible to nucleophilic attack. This enhanced reactivity can be exploited for further derivatization.

| Reactant | Alkylating Agent | Base | Solvent | Product |

| This compound | Methyl iodide | K₂CO₃ | DMF | 5-Bromo-7-iodo-8-hydroxy-1-methylquinolinium iodide |

| This compound | Ethyl bromide | NaH | THF | 5-Bromo-7-iodo-8-hydroxy-1-ethylquinolinium bromide |

| This compound | Benzyl chloride | Et₃N | Acetonitrile | 1-Benzyl-5-bromo-7-iodo-8-hydroxyquinolinium chloride |

This table represents plausible N-alkylation and quaternization reactions based on general methods for 8-hydroxyquinoline derivatives.

Two series of quaternary cationic surfactants have been synthesized by reacting 8-hydroxyquinoline with long-chain alkyl halides, such as dodecyl, tetradecyl, and hexadecyl bromides researchgate.net. This highlights the utility of N-alkylation in modifying the physicochemical properties of the 8-hydroxyquinoline scaffold.

N-Oxidation and Ring Annulation Strategies

The quinoline nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. ias.ac.inchemicalbook.com The resulting this compound N-oxide exhibits altered electronic and steric properties compared to the parent molecule. The N-oxide functional group can act as an internal oxidant and can direct further functionalization of the quinoline ring. For instance, 8-hydroxyquinoline N-oxide can be prepared from 8-hydroxyquinoline using peracetic acid generated in situ. ias.ac.in

Ring annulation strategies involving the quinoline nitrogen typically require prior functionalization. While direct annulation at the nitrogen is not common for this system, the N-oxide derivative can be a precursor for such transformations. For example, quinoline N-oxides can undergo [4+2] cycloaddition reactions with alkynes to form fused ring systems. The development of synthetic methods for quinoline derivatives, including fused and spiro-quinolines, often involves annulation reactions. nih.gov

| Reactant | Reagent | Solvent | Product |

| This compound | m-CPBA | Dichloromethane | This compound N-oxide |

| This compound | H₂O₂ / Acetic Acid | Water | This compound N-oxide |

This table represents plausible N-oxidation reactions based on general methods for 8-hydroxyquinoline.

Rearrangement and Ring Expansion/Contraction Reactions of this compound Derivatives

Skeletal rearrangements of the quinoline core in derivatives of this compound can lead to the formation of novel heterocyclic systems. These transformations often require specific functional groups to be present on the quinoline ring and are typically promoted by thermal, acidic, or photochemical conditions.

While specific examples starting from this compound are not prevalent in the literature, general rearrangement reactions of quinoline derivatives have been documented. For instance, N-lithio-1,2-dihydroquinolines can react with acid chlorides or esters to yield N-acylated derivatives, some of which undergo rearrangement to tertiary carbinols in the presence of organolithium compounds. rsc.org

Ring expansion of quinoline derivatives can be achieved through various synthetic strategies. One approach involves the conversion of indoles into functionalized quinolines via a three-step cascade reaction involving dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov Another method describes a regiodivergent ring expansion of oxindoles to quinolinones. nih.govacs.org

Ring contraction of the quinoline nucleus is less common but can be achieved under specific conditions. For example, photochemical or thermal reactions of quinoline N-oxides can lead to the formation of benzoxazepine intermediates, which can then undergo ring contraction to yield indole derivatives. researchgate.net The contraction of an o-quinone ring has been reported to form derivatives of 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones and pyrindino[1,2-a]indoles. researchgate.net

Exploration of Photochemical and Electrochemical Transformations of this compound

The photochemical and electrochemical behavior of this compound is of interest for developing novel synthetic methodologies and for understanding its potential applications in materials science and photodynamic therapy.

Photochemical Transformations: The quinoline ring system is known to undergo various photochemical reactions. acs.org Upon irradiation with UV light, quinoline derivatives can participate in cycloaddition reactions, isomerizations, and rearrangements. For instance, the photochemical synthesis of quinoline derivatives can be achieved through the cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes. rsc.org Furthermore, a visible light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been developed, proceeding via a radical pathway. nih.gov The presence of the bromo and iodo substituents on the 5- and 7-positions of this compound would likely influence its photochemical reactivity, potentially leading to dehalogenation or other photo-induced transformations.

Electrochemical Transformations: The electrochemical properties of 8-hydroxyquinoline and its derivatives have been studied, particularly in the context of their metal-chelating abilities and their use as corrosion inhibitors. najah.edu The 8-hydroxyquinoline moiety can be electrochemically oxidized or reduced. The redox potential of this compound will be influenced by the electron-withdrawing nature of the halogen substituents. Cyclic voltammetry studies could reveal the oxidation and reduction potentials of this compound and its derivatives, providing insights into their potential use in electrochemical sensors or as redox-active ligands in coordination chemistry.

Advanced Spectroscopic and Analytical Research Methodologies for 5 Bromo 7 Iodoquinolin 8 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 5-Bromo-7-iodoquinolin-8-ol in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multi-dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

To resolve the complex proton (¹H) and carbon (¹³C) spectra of this compound, multi-dimensional NMR techniques are employed. These experiments disperse the NMR signals into two dimensions, revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edulibretexts.org An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase. columbia.edu For this compound, this would definitively assign the proton signals to their corresponding carbon atoms in the quinoline (B57606) ring system.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). libretexts.org This is instrumental in piecing together the molecular skeleton. For instance, correlations from the hydroxyl proton to adjacent carbons can confirm the position of the -OH group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are vital for determining the spatial proximity of atoms. This technique detects through-space interactions, providing insights into the three-dimensional structure and conformation of the molecule.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below for illustrative purposes.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.7 | 148 - 150 |

| H-3 | 7.6 - 7.8 | 122 - 124 |

| H-4 | 8.8 - 9.0 | 138 - 140 |

| C-5 | - | 115 - 117 |

| H-6 | 7.9 - 8.1 | 130 - 132 |

| C-7 | - | 95 - 97 |

| C-8 | - | 150 - 152 |

| 8-OH | 9.5 - 10.5 | - |

| C-4a | - | 128 - 130 |

| C-8a | - | 140 - 142 |

Solid-State NMR Investigations of Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its crystalline state. This technique is particularly useful for studying polymorphism, identifying different crystalline forms, and understanding intermolecular interactions in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples.

Advanced Mass Spectrometry (MS) for Mechanistic Studies and Product Identification

Advanced mass spectrometry techniques are essential for confirming the molecular weight, determining the elemental composition, and elucidating the fragmentation pathways of this compound.

Accurate Mass Determination and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The distinct isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) serves as a characteristic signature for identifying the compound.

| Ion | Calculated m/z |

| [C₉H₅⁷⁹BrINO]⁺ | 348.8549 |

| [C₉H₅⁸¹BrINO]⁺ | 350.8529 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Research

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information and helps to understand the molecule's stability and fragmentation pathways. Expected fragmentation could involve the loss of halogen atoms, the hydroxyl group, or cleavage of the quinoline ring.

X-ray Diffraction Studies of this compound and its Complexes

Single-Crystal X-ray Crystallography for Absolute Configuration and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, thereby establishing the absolute configuration and conformational preferences of a molecule. For this compound, this analysis would reveal the planarity of the quinoline ring system, the specific orientations of the bromo, iodo, and hydroxyl substituents, and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds, such as 5,7-dibromo-2-methylquinolin-8-ol, provides insight into the expected structural features. nih.gov The data typically obtained from such an analysis includes the crystal system, space group, unit cell dimensions, and atomic coordinates. These parameters allow for the construction of a detailed molecular and packing model. For instance, an intramolecular hydrogen bond between the hydroxyl proton and the quinoline nitrogen is a characteristic feature of 8-quinolinols. nih.gov

Table 1: Representative Crystallographic Data for a Dihalogenated Quinolinol Derivative (5,7-dibromo-2-methylquinolin-8-ol)

This data is for a related compound and serves to illustrate the parameters obtained from single-crystal X-ray analysis. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₇Br₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 22.2221 (5) |

| b (Å) | 4.0479 (1) |

| c (Å) | 21.7221 (4) |

| β (°) | 102.167 (1) |

| Volume (ų) | 1910.07 (7) |

| Z (molecules/unit cell) | 8 |

Powder X-ray Diffraction (PXRD) for Polymorphism Research

Powder X-ray Diffraction (PXRD) is a crucial analytical technique for the characterization of solid-state materials. It is particularly vital in polymorphism research, which is the study of a substance's ability to exist in multiple distinct crystal structures. nih.gov Different polymorphs of the same compound can exhibit varied physicochemical properties, including solubility, stability, and melting point.

For this compound, PXRD would be employed to identify and distinguish between potential polymorphic forms. Each polymorph, having a unique crystal lattice, produces a characteristic diffraction pattern, defined by the positions (2θ angles) and intensities of the diffraction peaks. By comparing the PXRD pattern of a sample to established patterns, one can identify the crystalline form, monitor for polymorphic transformations under different conditions (e.g., temperature, humidity), and assess the purity of a crystalline batch. The parent compound, 8-hydroxyquinoline (B1678124), is known to exist in different polymorphic forms, suggesting that its derivatives may also exhibit this phenomenon. nih.gov

Table 2: Illustrative PXRD Peak Data for Two Hypothetical Polymorphs of this compound

| Polymorph Form A | Polymorph Form B |

| Peak Position (2θ°) | Relative Intensity (%) |

| 8.5 | 100 |

| 12.3 | 65 |

| 15.8 | 40 |

| 24.7 | 80 |

| 26.9 | 50 |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. researchgate.net These methods are indispensable for functional group identification and for studying intermolecular interactions. IR spectroscopy measures the absorption of infrared radiation by molecules as they transition between vibrational energy levels, which requires a change in the dipole moment. Raman spectroscopy, a complementary technique, measures the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of the molecule. nih.gov

In the analysis of this compound, specific vibrational modes can be assigned to its distinct structural features. The O-H stretch of the hydroxyl group is typically observed as a broad band in the IR spectrum. The C-Br and C-I stretching vibrations are expected at lower wavenumbers, in the far-IR or low-frequency Raman region. The quinoline ring itself exhibits a series of characteristic C=C and C=N stretching and bending vibrations. scialert.netmdpi.com Shifts in the positions of these bands, particularly the O-H stretch, can provide evidence for hydrogen bonding.

Table 3: Key Predicted Vibrational Modes for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Notes |

| O-H stretch | IR | 3400 - 3200 | Broad, indicative of hydrogen bonding. |

| Aromatic C-H stretch | IR, Raman | 3100 - 3000 | Characteristic of the quinoline ring. |

| C=N / C=C ring stretch | IR, Raman | 1620 - 1450 | Multiple bands corresponding to the aromatic system. |

| C-O stretch | IR | 1250 - 1100 | Associated with the phenolic group. |

| C-Br stretch | IR, Raman | 650 - 550 | Dependent on the molecular environment. |

| C-I stretch | IR, Raman | 550 - 480 | Typically weaker and at a lower frequency than C-Br. |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Sensing Research

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, is used to investigate the electronic structure of molecules. UV-Vis spectroscopy measures the absorption of light corresponding to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π→π* and n→π* transitions). Fluorescence spectroscopy measures the light emitted when an excited electron returns to the ground state.

8-hydroxyquinoline and its derivatives are well-known for their fluorescent properties, which are often enhanced upon chelation with metal ions. rroij.comscispace.com For this compound, the UV-Vis spectrum is expected to show strong absorptions characteristic of the quinoline aromatic system. The presence of halogen substituents can influence the position and intensity of these absorption bands (λmax). The heavy bromine and iodine atoms can also influence the emission properties through the "heavy-atom effect," which can increase the rate of intersystem crossing from the excited singlet state to the triplet state, potentially leading to phosphorescence or a decrease in fluorescence intensity. acs.org These photophysical properties make such compounds candidates for use in fluorescent chemosensors. rroij.com

Table 4: Typical Electronic Absorption Data for Dihalogenated 8-Hydroxyquinoline Derivatives

Data is representative for compounds like 5,7-dibromo-8-hydroxyquinoline in various solvents. asianpubs.org

| Solvent | π→π* Transition (λmax, nm) | n→π* Transition (λmax, nm) |

| Ethanol | ~250-260, ~330-340 | ~360-370 |

| Methanol | ~250-260, ~325-335 | ~360-370 |

| Water | ~245-255, ~320-330 | ~355-365 |

Quantum Yield and Lifetime Measurements for Fluorescent Derivatives

To fully characterize the emissive properties of fluorescent derivatives of this compound, two key parameters are measured: the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF). The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The lifetime is the average time the molecule spends in the excited state before returning to the ground state.

These parameters are crucial for applications in sensing and materials science. A high quantum yield is desirable for bright fluorescent probes. The fluorescence lifetime can be sensitive to the local environment, such as the presence of quenchers (e.g., metal ions), making lifetime-based sensing a powerful analytical tool. For derivatives of this compound, particularly its metal complexes, these measurements would quantify how the heavy atoms and coordination to a metal center modulate the de-excitation pathways.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a specialized form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. arxiv.org While this compound is itself achiral, it can be derivatized with a chiral moiety (e.g., an amino acid or a sugar) or incorporated into a chiral supramolecular assembly.

In such cases, CD spectroscopy would be essential for confirming the compound's enantiomeric purity and for studying its stereospecific interactions with other chiral systems, such as proteins or DNA. mdpi.com The resulting CD spectrum, with its characteristic positive or negative Cotton effects, provides information about the absolute configuration and the conformation of the chiral derivative in solution.

Chromatographic Separations in Research and Purity Assessment of this compound Systems

Chromatography is a cornerstone of chemical analysis, providing powerful methods for separating, identifying, and quantifying components in a mixture. For the research and quality control of this compound, High-Performance Liquid Chromatography (HPLC) is the most prominent technique. sielc.com

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. This method is vital for assessing the purity of synthesized batches, identifying potential impurities or degradation products, and for preparative separation to isolate the pure compound. The scalability of such methods allows for applications ranging from small-scale analytical assessment to larger-scale purification. sielc.com

Table 5: HPLC Method for the Analysis of this compound

This method is suitable for purity assessment and scalable for preparative separation. sielc.com

| Parameter | Condition |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Notes | For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. |

| Applications | Purity assessment, isolation of impurities, preparative separation. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

While this compound itself is not chiral, derivatization at a suitable position can introduce a stereocenter, leading to the formation of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC is the gold standard for this purpose, employing a chiral stationary phase (CSP) to achieve separation. phenomenex.com

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral stationary phase. wvu.edu These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stability, resulting in different retention times for each enantiomer. phenomenex.comwvu.edu

For the enantiomeric separation of derivatives of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often a primary choice due to their broad applicability and excellent resolving power for a wide range of chiral compounds. phenomenex.com These columns can be operated in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com

Hypothetical Chiral HPLC Method Parameters:

A hypothetical method for the separation of a chiral derivative of this compound is presented below. The selection of the mobile phase and column is based on common practices for separating structurally similar chiral compounds.

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the two enantiomers. |

This table is interactive. You can sort and filter the data.

The choice of a normal-phase mobile phase like n-hexane and isopropanol is common for polysaccharide-based CSPs. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution, particularly for basic compounds.

Preparative Chromatography for Derivative Isolation

Preparative HPLC is an essential technique for isolating and purifying derivatives of this compound in sufficient quantities for further structural elucidation and biological testing. springernature.com This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput. lcms.cz

A reverse-phase HPLC method can be scaled up for the preparative isolation of impurities or derivatives of this compound. sielc.com The scalability of such a method allows for a seamless transition from analytical-scale separation to preparative-scale purification. sielc.com

Typical Preparative HPLC Method Parameters:

The following table outlines a typical set of parameters for the preparative isolation of a derivative of this compound.

| Parameter | Condition |

| Column | C18 Reversed-Phase |

| Dimensions | 21.2 x 250 mm, 10 µm |

| Mobile Phase | Acetonitrile/Water (Gradient elution) |

| Flow Rate | 20 mL/min |

| Temperature | Ambient |

| Detection | UV at 254 nm |

| Injection Volume | 1-5 mL |

| Sample Concentration | 10-100 mg/mL |

| Fraction Collection | Peak-based triggering |

This table is interactive. You can sort and filter the data.

In preparative chromatography, a gradient elution is often employed to effectively separate compounds with a wider range of polarities and to reduce run times. The use of a C18 reversed-phase column is common for the separation of moderately polar to nonpolar compounds. The collected fractions containing the purified derivative can then be concentrated to yield the isolated compound.

Theoretical and Computational Studies of 5 Bromo 7 Iodoquinolin 8 Ol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Conformational Analysis and Energy Landscapes

No specific data available in the search results.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

No specific data available in the search results.

Transition State Modeling for Reaction Pathways

No specific data available in the search results.

Molecular Dynamics (MD) Simulations for Solvation Effects and Intermolecular Interactions

No specific data available in the search results.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

Development of Predictive Models for Chemical and Biological Properties

No specific data available in the search results.

Virtual Screening and Ligand Design Principles

The 8-hydroxyquinoline (B1678124) scaffold, of which 5-Bromo-7-iodoquinolin-8-ol is a derivative, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. mdpi.com This scaffold's utility is largely attributed to its metal-chelating properties, facilitated by the nitrogen and oxygen atoms, which can interact with metal ions in the active sites of metalloenzymes. nih.govrroij.com In the context of virtual screening and ligand design, the 8-hydroxyquinoline core serves as a foundational element for the development of targeted inhibitors.

Ligand design strategies involving the 8-hydroxyquinoline scaffold often focus on modifying the quinoline (B57606) ring to enhance binding affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov The introduction of halogen atoms, such as in this compound, is a key aspect of this strategy. The bromine and iodine substituents can significantly modulate the electronic and steric properties of the molecule, influencing its interactions with target proteins. These halogens can participate in halogen bonding, a specific type of non-covalent interaction that has gained increasing attention in drug design.

Virtual screening campaigns for ligands based on the 8-hydroxyquinoline scaffold would typically involve the following steps:

Target Identification and Preparation: Identifying a specific protein target and preparing its three-dimensional structure for docking studies.

Library Generation: Creating a virtual library of 8-hydroxyquinoline derivatives with diverse substitutions at various positions on the quinoline ring.

Molecular Docking: Using computational algorithms to predict the binding mode and affinity of each compound in the library to the active site of the target protein.

Scoring and Ranking: Ranking the compounds based on their predicted binding energies and other scoring functions.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds to assess their drug-likeness. ijsdr.orgphcogj.com

The design of novel ligands based on this compound would leverage the existing bromine and iodine atoms to form specific halogen bonds with the target protein, thereby enhancing binding affinity and selectivity. The principles of bioisosteric replacement can also be applied, where functional groups are systematically varied to optimize the compound's properties while maintaining its core binding interactions. nih.gov

Table 1: Key Considerations in Ligand Design Based on the 8-Hydroxyquinoline Scaffold

| Design Principle | Description | Relevance to this compound |

| Metal Chelation | The bidentate N,O-donor system allows for strong coordination to metal ions in enzyme active sites. rroij.com | The core 8-hydroxyquinoline structure provides this essential metal-binding capability. |

| Halogen Substitution | Introduction of halogens can modulate lipophilicity, metabolic stability, and introduce halogen bonding interactions. | The bromine and iodine atoms can participate in halogen bonds, potentially increasing binding affinity and selectivity. |

| Bioisosteric Replacement | Systematic replacement of functional groups to fine-tune physicochemical and pharmacokinetic properties. nih.gov | The hydrogen atoms on the quinoline ring can be replaced with other functional groups to optimize interactions with the target. |

| Structure-Activity Relationship (SAR) | Understanding how changes in molecular structure affect biological activity. | SAR studies on halogenated 8-hydroxyquinolines can guide the design of more potent and selective derivatives. |

| Computational Modeling | Use of molecular docking, molecular dynamics, and other computational tools to predict and analyze ligand-protein interactions. nih.govdntb.gov.ua | These methods are crucial for understanding the role of the bromine and iodine atoms in binding and for designing new analogs. |

Computational Studies on Halogen Bonding and Other Non-Covalent Interactions Involving this compound

The presence of both bromine and iodine atoms on the quinoline ring of this compound makes it a particularly interesting subject for the computational study of non-covalent interactions, especially halogen bonding. frontiersin.org Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (such as an oxygen, nitrogen, or sulfur atom). foragerone.com This interaction arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the axis of the covalent bond to the halogen. foragerone.com

Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, are instrumental in characterizing and quantifying halogen bonds and other non-covalent interactions. researchgate.netnih.gov These methods can be used to calculate interaction energies, geometries, and various electronic properties that shed light on the nature of these interactions. ulisboa.pt

For this compound, computational studies would be expected to reveal the following:

Halogen Bond Strength: The iodine atom, being more polarizable than bromine, is expected to form stronger halogen bonds. Computational analysis can quantify the relative strengths of halogen bonds formed by the bromine and iodine atoms in this molecule.

Directionality: Halogen bonds are highly directional, with the optimal geometry being close to linear. Computational studies can predict the preferred orientation of this compound when it interacts with a Lewis base through halogen bonding.

Molecular dynamics simulations can provide further insights into the dynamic behavior of this compound within a protein binding site, revealing the stability and persistence of halogen bonds and other non-covalent interactions over time. nih.gov

Table 2: Predicted Non-Covalent Interactions Involving this compound

| Type of Interaction | Description | Potential Role in Ligand Binding |

| Halogen Bonding (Iodine) | A directional interaction between the iodine atom and a Lewis base. foragerone.com | Expected to be a significant contributor to binding affinity due to the high polarizability of iodine. |

| Halogen Bonding (Bromine) | A directional interaction between the bromine atom and a Lewis base. foragerone.com | Contributes to binding affinity, though likely to a lesser extent than the iodine-mediated halogen bond. |

| Hydrogen Bonding | Interaction between the hydroxyl group and suitable hydrogen bond acceptors/donors on the target protein. | A key interaction for the 8-hydroxyquinoline scaffold, contributing to binding and orientation. |

| π-π Stacking | Interaction between the aromatic quinoline ring system and aromatic residues in the protein binding site. | Can contribute to the stability of the ligand-protein complex. |

| Metal Coordination | Chelation of a metal ion in the active site by the nitrogen and oxygen atoms of the 8-hydroxyquinoline core. rroij.com | A primary mode of interaction for many 8-hydroxyquinoline derivatives with metalloenzymes. |

| Van der Waals Interactions | Non-specific attractive or repulsive forces between atoms. | Contribute to the overall shape complementarity and binding energy. |

Machine Learning Approaches in Predicting Reactivity and Properties of this compound Derivatives

Machine learning (ML) is increasingly being employed in drug discovery to predict the properties and activities of chemical compounds, thereby accelerating the design and optimization of new drug candidates. nih.govmit.edu For this compound and its derivatives, ML models can be developed to predict a wide range of properties, from fundamental chemical reactivity to complex biological activities and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are specific applications of machine learning that aim to establish a mathematical relationship between the structural features of a molecule (descriptors) and its biological activity or physicochemical properties. dergipark.org.tr For a series of this compound derivatives, QSAR/QSPR models could be developed to predict:

Biological Activity: For example, inhibitory activity against a specific enzyme or antibacterial efficacy.

Physicochemical Properties: Such as solubility, lipophilicity (logP), and melting point.

ADMET Properties: Including absorption, distribution, metabolism, excretion, and toxicity profiles. nih.govresearchgate.net

The development of such models typically involves the following steps:

Data Collection: Assembling a dataset of this compound derivatives with experimentally determined values for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors).

Model Training and Validation: Using various machine learning algorithms (e.g., multiple linear regression, support vector machines, random forests, neural networks) to build a predictive model. The model is then rigorously validated using techniques such as cross-validation and external test sets to ensure its robustness and predictive power. osti.gov

Recent advances in machine learning, including deep learning, are also being applied to predict more complex phenomena, such as the strength of halogen bonding interactions and the likelihood of a molecule forming reactive metabolites. fnasjournals.comnih.gov These approaches could be particularly valuable for understanding the behavior of this compound and for designing safer and more effective derivatives.

Table 3: Potential Applications of Machine Learning for this compound Derivatives

| Application Area | Machine Learning Approach | Predicted Properties |

| Drug Discovery | QSAR | Biological activity (e.g., enzyme inhibition, antimicrobial activity). dergipark.org.tr |

| Pharmacokinetics | QSPR, Deep Learning | ADMET properties (solubility, permeability, metabolism, toxicity). nih.gov |

| Chemical Reactivity | Deep Learning, Reactivity Descriptors | Site of metabolism, potential for reactive metabolite formation. nih.gov |

| Non-Covalent Interactions | Regression Models, Neural Networks | Strength and geometry of halogen bonds and other non-covalent interactions. fnasjournals.com |

| De Novo Design | Generative Models | Generation of novel this compound derivatives with desired properties. mit.edu |

Research Applications and Advanced Chemical Science Impact of 5 Bromo 7 Iodoquinolin 8 Ol

Role in Supramolecular Chemistry Research and Molecular Recognition

While direct studies on the supramolecular chemistry of 5-bromo-7-iodoquinolin-8-ol are not extensively documented, the inherent properties of the 8-hydroxyquinoline (B1678124) scaffold suggest its potential utility in this field.

Design of Receptors and Sensors for Ion and Small Molecule Detection (Research Probes)

The 8-hydroxyquinoline moiety is a well-established chelating agent, capable of binding to a variety of metal ions. This property is fundamental to the design of chemical sensors. The introduction of bromo and iodo substituents at the 5 and 7 positions can modulate the electronic properties of the quinoline (B57606) ring and the chelating ability of the hydroxyl and nitrogen atoms. This could potentially lead to selectivity for specific ions. Furthermore, the presence of heavy atoms like bromine and iodine can influence the photophysical properties of the molecule, which is a desirable feature for the development of fluorescent or colorimetric sensors. However, specific research detailing the use of this compound as a receptor or sensor for ion and small molecule detection is not currently available in the public domain.

Self-Assembly Processes and Crystal Engineering

The structure of this compound contains several features that are relevant to crystal engineering and self-assembly. These include the potential for hydrogen bonding via the hydroxyl group, π-π stacking interactions between the aromatic quinoline rings, and halogen bonding involving the bromine and iodine atoms. Halogen bonding is a non-covalent interaction that has been increasingly utilized in the design of supramolecular architectures. The ability of both bromine and iodine to act as halogen bond donors could lead to the formation of predictable and robust solid-state structures. A study has noted that upon prolonged heating in acetic acid, 5-bromo-7-iodo-8-quinolinol undergoes partial protodeiodination, which suggests a certain level of reactivity of the carbon-iodine bond that could be a factor in its stability and self-assembly behavior. researchgate.net

Investigations in Catalysis Research and Ligand Design

The application of this compound in catalysis and ligand design is another area where its potential is inferred from the broader family of 8-hydroxyquinoline derivatives, though specific examples are lacking.

Development of Chiral Catalysts for Asymmetric Synthesis

8-Hydroxyquinoline derivatives can be rendered chiral and subsequently used as ligands in asymmetric catalysis. The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule. While there are no specific reports on the use of chiral versions of this compound in asymmetric synthesis, the core structure is amenable to modifications that could introduce chirality.

Application as Ligands in Organometallic Catalysis

The bidentate N,O-chelation of the 8-hydroxyquinoline scaffold makes it a versatile ligand for a wide range of metal centers used in organometallic catalysis. The electronic and steric properties of the ligand can be fine-tuned by the substituents on the quinoline ring. The bromo and iodo groups in this compound would exert an electron-withdrawing effect, which could influence the catalytic activity of the corresponding metal complexes. Despite this potential, there is a lack of published research demonstrating the application of this specific compound as a ligand in organometallic catalysis.

Contribution to Materials Science Research

The contribution of this compound to materials science is a speculative area based on the properties of related compounds. Halogenated organic molecules are of interest in materials science for applications such as organic electronics and nonlinear optics. The presence of heavy atoms like bromine and iodine can enhance properties such as intersystem crossing, which is relevant for applications in organic light-emitting diodes (OLEDs). Furthermore, the ability to form ordered structures through self-assembly, as discussed in the context of crystal engineering, is a prerequisite for the development of functional organic materials. However, there is no specific research available that explores the materials science applications of this compound.

Due to the absence of specific experimental data for this compound in the discussed research areas, data tables summarizing detailed research findings cannot be provided.

Pre-computation Report

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Initial Assessment:

Following a comprehensive multi-stage search of scientific databases and the broader web, it has become evident that there is a significant lack of specific published research on the chemical compound This compound within the precise application areas outlined in your request. The search yielded no dedicated studies, data, or detailed findings for this specific compound in relation to:

Organic Electronic Materials (OLEDs, OFETs)

Fluorescent Probes for Bioimaging Research

Advanced Biochemical Research Probes and Tools (Enzyme Inhibitor Design, Protein-Ligand Interaction Studies, Fluorescent Labels for Subcellular Localization)

Fundamental Biological Interaction Studies Relevant to Agri-Chemical Science

While the broader class of halogenated 8-hydroxyquinolines is a subject of extensive research in these fields, the specific bromine and iodine substituted derivative you requested does not appear to have been a focus of published investigation. Generating an article based on the provided outline would require extensive extrapolation from related but distinct chemical compounds. This would not meet the standard of being "solely" about this compound and would be scientifically speculative.

Recommendation:

Given the strict adherence required to the provided outline and the specific chemical compound, it is not feasible to generate a thorough, informative, and scientifically accurate article as requested. To proceed would necessitate fabricating information or presenting findings from other compounds as if they applied directly to this compound, which would be misleading.

Therefore, this report concludes the pre-computation phase. We advise refining the subject to a more broadly researched halogenated 8-hydroxyquinoline if you wish to proceed with an article of this nature.

Lack of Available Research Data for this compound in Specified Applications

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research data concerning this compound within the precise contexts of plant systems and the mechanistic elucidation of its biological activity in non-clinical models. Extensive searches have not yielded studies detailing the investigation of its molecular targets or pathways in in vitro plant systems. Similarly, literature detailing the specific mechanisms of its biological activity in non-clinical models is not presently available.

Therefore, the requested article focusing on:

Future Perspectives and Research Challenges for 5 Bromo 7 Iodoquinolin 8 Ol

Novel Synthetic Strategies and Sustainable Production Methods

The development of efficient and environmentally benign synthetic routes to 5-Bromo-7-iodoquinolin-8-ol is a primary objective for future research. Current synthetic approaches often rely on multi-step procedures that may involve harsh reaction conditions and the generation of significant waste. Future strategies are envisioned to overcome these limitations through several key areas of innovation:

C-H Activation/Halogenation: Direct and regioselective C-H bond activation followed by halogenation of the quinolin-8-ol backbone represents a highly atom-economical approach. Research into novel catalyst systems, potentially involving transition metals like palladium, rhodium, or copper, could enable the direct introduction of bromine and iodine at the C5 and C7 positions, respectively, thereby minimizing the use of pre-functionalized starting materials.

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. The development of a continuous flow process for the synthesis of this compound could lead to a more sustainable and cost-effective production method.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could offer unparalleled selectivity and milder reaction conditions. The discovery or engineering of halogenases or other relevant enzymes capable of acting on the quinoline (B57606) scaffold would be a significant breakthrough in the sustainable production of this compound.

| Synthetic Strategy | Potential Advantages | Research Focus |

| C-H Activation/Halogenation | High atom economy, reduced steps | Development of selective catalysts |

| Flow Chemistry | Improved safety, scalability, control | Reactor design and process optimization |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |

Exploration of Undiscovered Reactivity and Transformation Pathways

The presence of two distinct halogen atoms (bromine and iodine) at electronically different positions on the quinoline ring, coupled with the coordinating hydroxyl group, endows this compound with a rich and largely unexplored reactivity profile. Future research should focus on elucidating and harnessing this reactivity for the synthesis of novel derivatives.

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-I bonds in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) presents a significant opportunity. Future studies should aim to establish highly selective conditions to functionalize either the C5 or C7 position independently, providing access to a wide array of disubstituted quinolin-8-ol derivatives.

Metal Complexation and Catalysis: The 8-hydroxyquinolin-8-ol moiety is a well-known chelating ligand. The influence of the bromo and iodo substituents on the coordination chemistry of this ligand has not been extensively studied. Investigating the coordination complexes of this compound with various metals could lead to the discovery of novel catalysts with unique reactivity and selectivity.

Photochemical Transformations: The presence of heavy atoms like bromine and iodine can influence the photophysical properties of the molecule, potentially enabling novel photochemical reactions. Exploring the photochemical reactivity of this compound could open up new avenues for its functionalization and application.

Advancements in Multidisciplinary Applications and Interfacing with Other Fields

While 8-hydroxyquinolines are known for their biological activity, the specific applications of this compound remain relatively niche. A key future direction is to expand its utility by interfacing with other scientific disciplines.

Medicinal Chemistry: A systematic investigation into the biological activities of this compound and its derivatives is warranted. Its potential as an antimicrobial, anticancer, or neuroprotective agent could be explored through comprehensive screening programs. researchgate.net The differential halogenation may provide a handle for tuning the pharmacokinetic and pharmacodynamic properties of the molecule.

Materials Science: The unique electronic properties and potential for self-assembly of this compound and its derivatives could be exploited in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors.

Chemical Biology: The development of fluorescent probes or chemical tools based on the this compound scaffold could aid in the study of biological systems. The halogen atoms provide sites for the attachment of reporter groups or reactive moieties.

Challenges in Data Analysis and Interpretation from Complex Research Systems

As the research on this compound expands into more complex biological and material systems, the challenges associated with data analysis and interpretation will grow.

High-Dimensional Data: High-throughput screening (HTS) campaigns and multi-omics studies can generate vast and complex datasets. Developing robust statistical and computational methods to analyze this data and extract meaningful structure-activity relationships (SAR) will be crucial.

Mechanistic Deconvolution: Elucidating the precise mechanism of action of this compound in biological systems will require the integration of data from various sources, including biochemical assays, cell imaging, and computational modeling.

Predictive Modeling: The development of accurate predictive models for the properties and activities of this compound derivatives will be essential for guiding future research and minimizing experimental efforts.

Integration with Artificial Intelligence and High-Throughput Experimentation for Future Research

AI-Driven Synthesis Planning: AI algorithms can be trained to predict optimal synthetic routes to this compound and its derivatives, taking into account factors such as yield, cost, and sustainability. oxfordglobal.com

Virtual Screening and Drug Discovery: Computational methods and AI can be used to screen large virtual libraries of compounds based on the this compound scaffold to identify promising candidates for specific biological targets. dndi.orgnih.govdtu.dk This approach can significantly accelerate the early stages of drug discovery. dndi.orgnih.govdtu.dkresearchgate.net